molecular formula C11H13N B6144843 6-phenyl-2,3,4,5-tetrahydropyridine CAS No. 57050-07-4

6-phenyl-2,3,4,5-tetrahydropyridine

Cat. No.: B6144843
CAS No.: 57050-07-4
M. Wt: 159.23 g/mol
InChI Key: XEJFZEYFXUTFPM-UHFFFAOYSA-N
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Description

6-phenyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines It is characterized by a six-membered ring containing one nitrogen atom and a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-phenyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 6-phenyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the partial reduction of pyridinium salts can produce N-alkyltetrahydropyridines . Additionally, palladium-catalyzed cyclization-Heck reactions of allenamides and aryl halides in dioxane at 80°C can form 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include borohydride reagents for reduction, palladium catalysts for cyclization-Heck reactions, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and solvents such as dioxane.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cyclization-Heck reaction produces 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives .

Scientific Research Applications

6-phenyl-2,3,4,5-tetrahydropyridine has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It has been studied for its potential as an anticancer and anti-tubercular agent . Additionally, it is used in the synthesis of various bioactive molecules and as a precursor in the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 6-phenyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a related compound, is metabolized to 1-methyl-4-phenylpyridinium, which causes oxidative stress and dopaminergic neuronal damage in the brain . This mechanism highlights the compound’s potential neurotoxic effects and its relevance in neurological research.

Comparison with Similar Compounds

6-phenyl-2,3,4,5-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2,3,4,6-tetrahydropyridine . These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects, while 2,3,4,6-tetrahydropyridine has different reactivity and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry and organic synthesis. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

IUPAC Name

6-phenyl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFZEYFXUTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473997
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57050-07-4
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-2,3,4,5-tetrahydropyridine
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